1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)piperidine-4-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)piperidine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a 2-fluorobenzyl group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the 2-fluorobenzyl group through nucleophilic substitution reactions. The final step often involves the carboxylation of the piperidine ring to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, requiring robust and reproducible methods.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the molecule, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and compounds.
Biology: The compound can be used in biochemical studies to investigate the interactions and functions of various biological molecules.
Medicine: Its structural features make it a potential candidate for drug development, particularly in designing molecules with specific pharmacological properties.
Industry: The compound’s reactivity and versatility make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect the piperidine nitrogen, allowing for selective reactions at other sites. The 2-fluorobenzyl group can participate in various interactions, influencing the compound’s overall reactivity and properties. The carboxylic acid functionality can engage in hydrogen bonding and other interactions, contributing to the compound’s biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-4-benzylpiperidine-4-carboxylic acid: Similar structure but lacks the fluorine atom, which can significantly alter its reactivity and properties.
1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid:
1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)piperidine-4-carboxylic acid: The presence of a methyl group instead of fluorine affects the compound’s steric and electronic properties.
Uniqueness
1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)piperidine-4-carboxylic acid is unique due to the presence of the 2-fluorobenzyl group, which imparts distinct electronic and steric effects. This fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-6-4-5-7-14(13)19/h4-7H,8-12H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBACSOTZZXNBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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